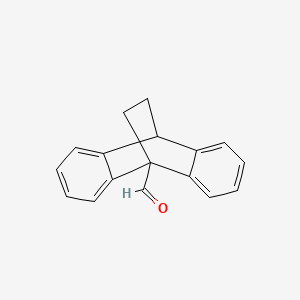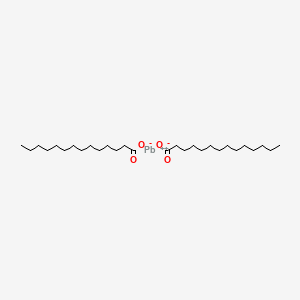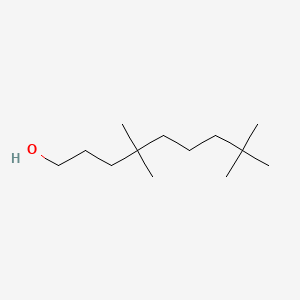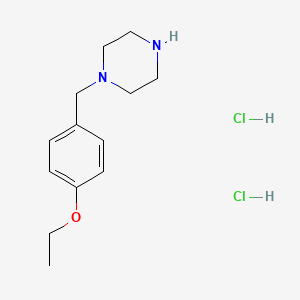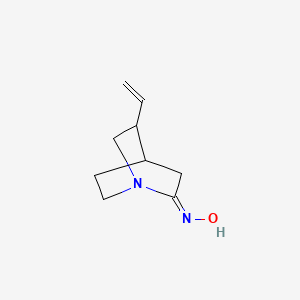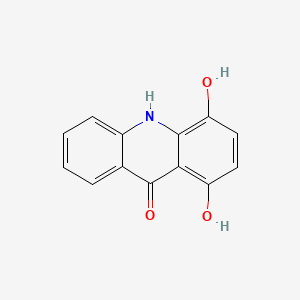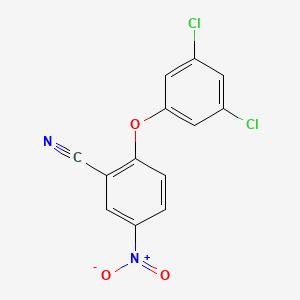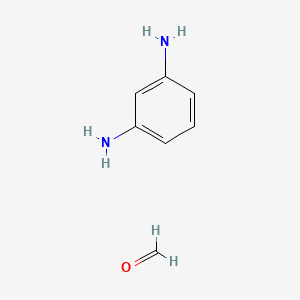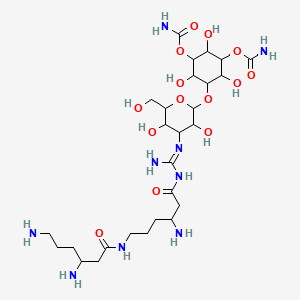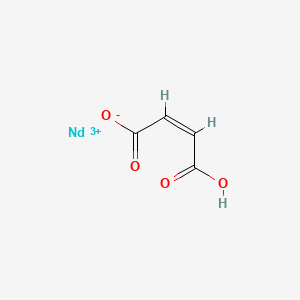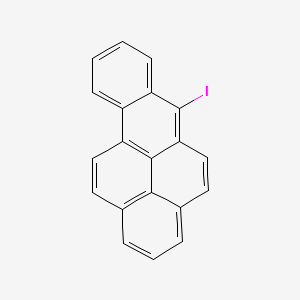
Bis(neodecanoato-O)oxotitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(neodecanoato-O)oxotitanium: is a chemical compound with the molecular formula C20H40O5Ti and a molecular weight of 408.3956 g/mol . It is a titanium-based compound often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(neodecanoato-O)oxotitanium typically involves the reaction of titanium tetrachloride with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{TiCl}4 + 2 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Ti(OOC}{10}\text{H}{19})_2\text{O} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(neodecanoato-O)oxotitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds using suitable reducing agents.
Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium(III) compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(neodecanoato-O)oxotitanium is used as a precursor in the synthesis of various titanium-based materials, including catalysts and nanomaterials. Its unique properties make it suitable for applications in catalysis and material science .
Biology and Medicine: In biological and medicinal research, this compound and its derivatives have been studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its stability and reactivity make it an essential component in various formulations .
Wirkmechanismus
The mechanism by which bis(neodecanoato-O)oxotitanium exerts its effects involves the interaction of the titanium center with target molecules. The titanium atom can coordinate with various ligands, facilitating catalytic reactions or biological interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action .
Vergleich Mit ähnlichen Verbindungen
- Titanium(IV) isopropoxide (Ti(OiPr)4)
- Titanium(IV) butoxide (Ti(OBu)4)
- Titanium(IV) ethoxide (Ti(OEt)4)
Comparison: Bis(neodecanoato-O)oxotitanium is unique due to its neodecanoate ligands, which provide distinct steric and electronic properties compared to other titanium alkoxides. This uniqueness makes it particularly suitable for specific applications where other titanium compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
71965-01-0 |
|---|---|
Molekularformel |
C20H40O5Ti |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
7,7-dimethyloctanoic acid;oxotitanium |
InChI |
InChI=1S/2C10H20O2.O.Ti/c2*1-10(2,3)8-6-4-5-7-9(11)12;;/h2*4-8H2,1-3H3,(H,11,12);; |
InChI-Schlüssel |
NBHPZPXNWRQWEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.O=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




